Alachlor ESA
Overview
Description
Alachlor ethane sulfonic acid is a metabolite of the herbicide alachlor. Alachlor is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in crops such as maize, sorghum, and soybean . Alachlor ethane sulfonic acid is formed through the degradation of alachlor in the environment, particularly in soil and water . This compound is of significant interest due to its persistence and potential environmental impact .
Preparation Methods
Alachlor ethane sulfonic acid is primarily formed as a degradation product of alachlor in the environment. The degradation process involves microbial action and various physicochemical processes . In laboratory settings, alachlor ethane sulfonic acid can be synthesized through the oxidation of alachlor using specific reagents and conditions . Industrial production methods typically involve the controlled degradation of alachlor under specific environmental conditions to yield alachlor ethane sulfonic acid .
Chemical Reactions Analysis
Scientific Research Applications
Alachlor ethane sulfonic acid has several scientific research applications:
Environmental Studies: It is used to study the environmental fate and transport of herbicides, particularly in soil and water systems.
Biodegradation: Studies focus on the microbial degradation pathways of alachlor and its metabolites, including alachlor ethane sulfonic acid.
Analytical Chemistry: It is used as a standard compound in the development and validation of analytical methods for detecting herbicide residues in environmental samples.
Mechanism of Action
The mechanism of action of alachlor ethane sulfonic acid involves its interaction with soil microbes. The compound is formed through the microbial degradation of alachlor, which involves the initial oxidation of alachlor to form alachlor ethane sulfonic acid . This metabolite is further degraded by soil microbes through various metabolic pathways . The molecular targets and pathways involved in this process include specific enzymes that catalyze the oxidation and reduction reactions .
Comparison with Similar Compounds
Alachlor ethane sulfonic acid is similar to other chloroacetanilide herbicide metabolites such as acetochlor ethane sulfonic acid and metolachlor ethane sulfonic acid . it is unique in its specific formation pathway and environmental persistence . Compared to acetochlor ethane sulfonic acid and metolachlor ethane sulfonic acid, alachlor ethane sulfonic acid has distinct physicochemical properties and degradation pathways .
Similar Compounds
- Acetochlor ethane sulfonic acid
- Metolachlor ethane sulfonic acid
- Propachlor ethane sulfonic acid
Properties
IUPAC Name |
2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCJUUGCHWHUNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037485 | |
Record name | Alachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142363-53-9 | |
Record name | Alachlor ESA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142363-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2,6-Diethylphenyl)(methoxymethyl)amino)-2-oxo-ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142363539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alachlor ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2,6-DIETHYLPHENYL)(METHOXYMETHYL)AMINO)-2-OXO-ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LO95HB3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.